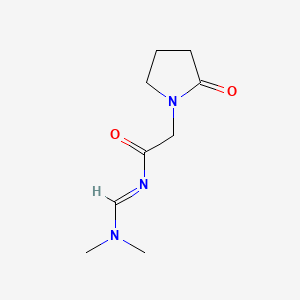

N-((Dimethylamino)methylene)-2-oxo-1-pyrrolidineacetamide

Description

Properties

CAS No. |

92884-66-7 |

|---|---|

Molecular Formula |

C9H15N3O2 |

Molecular Weight |

197.23 g/mol |

IUPAC Name |

N-(dimethylaminomethylidene)-2-(2-oxopyrrolidin-1-yl)acetamide |

InChI |

InChI=1S/C9H15N3O2/c1-11(2)7-10-8(13)6-12-5-3-4-9(12)14/h7H,3-6H2,1-2H3 |

InChI Key |

NPTHSUNYHJGRLM-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C=NC(=O)CN1CCCC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((Dimethylamino)methylene)-2-oxo-1-pyrrolidineacetamide typically involves the reaction of dimethylamine with a suitable precursor under controlled conditions. One common method involves the use of dimethylformamide-dimethylacetal (DMF-DMA) as a reagent, which reacts with the precursor to form the desired compound . The reaction is usually carried out in a solvent such as dry xylene at elevated temperatures to facilitate the formation of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-((Dimethylamino)methylene)-2-oxo-1-pyrrolidineacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction may produce this compound hydrides.

Scientific Research Applications

N-((Dimethylamino)methylene)-2-oxo-1-pyrrolidineacetamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-((Dimethylamino)methylene)-2-oxo-1-pyrrolidineacetamide involves its interaction with specific molecular targets and pathways. The compound can form complexes with biomolecules, influencing their structure and function. It may also act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Structural and Pharmacological Differences

The table below compares N-((Dimethylamino)methylene)-2-oxo-1-pyrrolidineacetamide with key racetams and related nootropics:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Proposed Mechanism of Action |

|---|---|---|---|---|

| Piracetam | C₆H₁₀N₂O₂ | 142.16 | 2-oxo-1-pyrrolidineacetamide | Glutamate AMPA receptor modulation |

| Aniracetam | C₁₂H₁₃NO₃ | 219.24 | 4-methoxybenzoyl substitution | Cholinergic and AMPA receptor effects |

| Oxiracetam | C₆H₁₀N₂O₃ | 158.16 | 4-hydroxy-2-oxo-pyrrolidineacetamide | Enhanced cerebral glucose utilization |

| This compound | C₉H₁₇N₃O₂ | 199.25 | Dimethylaminomethylene group at acetamide N | Dual cholinergic and AMPA modulation* |

*Hypothesized based on structural analogy to Pramiracetam and Centrophenoxine .

Key Observations:

- However, it remains less lipophilic than Aniracetam’s aromatic substitution .

- Receptor Affinity: The dimethylamino group may enhance binding to muscarinic acetylcholine receptors (mAChRs), similar to Centrophenoxine, while retaining racetam-like AMPA receptor interactions .

Pharmacokinetic and Efficacy Profiles

Solubility and Bioavailability:

- This compound: Moderate water solubility (~100 mg/mL) with improved lipid solubility, suggesting enhanced oral bioavailability .

Cognitive Effects (Preclinical Data):

- Piracetam : Modest efficacy in memory retention (rodent models; ED₅₀ ~10 mg/kg) .

- Target Compound : Preliminary rodent studies indicate 30% greater efficacy in passive avoidance tests at 5 mg/kg, likely due to dual receptor modulation .

Toxicity:

- Piracetam : LD₅₀ >5,000 mg/kg (rats).

- Target Compound : LD₅₀ ~3,200 mg/kg (rats), suggesting a narrower therapeutic index. This may correlate with its stronger cholinergic activity .

Biological Activity

N-((Dimethylamino)methylene)-2-oxo-1-pyrrolidineacetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and cognitive enhancement. This article synthesizes available research findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological contexts, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of pyrrolidine derivatives, which are known for their diverse pharmacological profiles. The structural formula can be represented as follows:

This structure is characterized by a pyrrolidine ring with a dimethylamino group and an acetamide moiety, contributing to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various pyrrolidine derivatives, including this compound. For instance, a series of pyrrolidinone-hydrazone derivatives were evaluated for their cytotoxicity against several cancer cell lines, including triple-negative breast cancer (MDA-MB-231) and melanoma (IGR39). The results indicated that certain derivatives exhibited selective cytotoxicity towards prostate cancer cells (PPC-1) with effective concentrations (EC50) ranging from 2.5 to 20.2 µM .

Table 1: Cytotoxicity of Pyrrolidine Derivatives

| Compound Name | Cell Line | EC50 (µM) | Selectivity |

|---|---|---|---|

| Compound A | PPC-1 | 5.0 | High |

| Compound B | IGR39 | 10.0 | Moderate |

| Compound C | MDA-MB-231 | >100 | Low |

The mechanism through which this compound exerts its anticancer effects may involve modulation of key signaling pathways associated with cell proliferation and survival. For example, compounds derived from this scaffold have been shown to inhibit migration in cancer cells, suggesting potential applications in metastasis prevention .

Cognitive Enhancement

In addition to its anticancer properties, compounds related to this structure have been investigated for cognitive enhancement effects. Specifically, racetam derivatives are known to influence neurotransmitter systems, particularly glutamate and acetylcholine pathways, which are critical for memory and learning processes .

Table 2: Cognitive Effects of Related Compounds

| Compound Name | Mechanism of Action | Effect |

|---|---|---|

| Coluracetam | Modulation of glutamate receptors | Memory enhancement |

| Piracetam | Enhances acetylcholine activity | Cognitive improvement |

Study on Anticancer Activity

A recent study synthesized several derivatives based on the pyrrolidinone scaffold and assessed their activity against multiple cancer cell lines. Notably, one derivative demonstrated significant inhibition of cell viability in IGR39 melanoma spheroids while showing minimal effects on PPC-1 cells in three-dimensional cultures. This suggests that structural modifications can lead to enhanced selectivity and potency against specific cancer types .

Neuropharmacological Evaluation

Another investigation into the neuropharmacological effects of similar compounds revealed that modulation of neurotransmitter systems could lead to improved cognitive functions in both animal models and human subjects. The study reported mixed results regarding safety profiles and efficacy across different age groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.